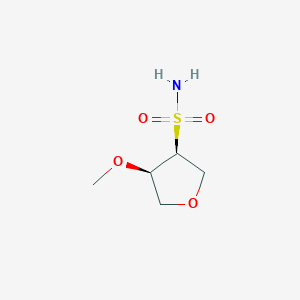

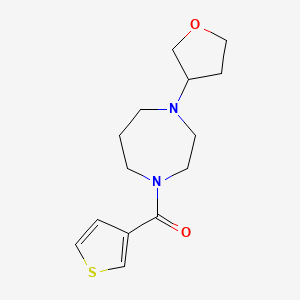

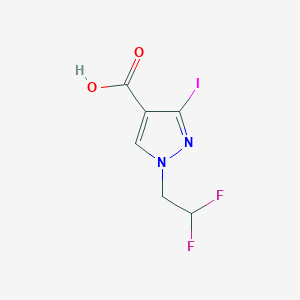

![molecular formula C10H14N2O2S B2449242 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 501662-86-8](/img/structure/B2449242.png)

1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a pyrimidine derivative . Pyrimidines are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrimidine core, which consists of a six-membered ring containing two nitrogen atoms and four carbon atoms . The specific substitutions on the ring would give the compound its unique properties.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrimidines are relatively stable and soluble in water .Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents in Cancer Research

This compound has been explored for its potential as an antiproliferative agent, particularly in the context of B-cell malignancies . Derivatives of this compound have shown promise as reversible inhibitors of Bruton’s tyrosine kinase (BTK), which is significant in the treatment of mantle cell lymphoma (MCL) and other B-cell related cancers . These inhibitors can disrupt cancer cell proliferation and induce apoptosis through the caspase 3-mediated apoptotic pathway .

Autoimmune Disease Treatment

The inhibition of BTK is not only beneficial for cancer therapy but also for treating autoimmune diseases. BTK plays a crucial role in B-cell receptor signaling, which is implicated in the pathogenesis of autoimmune conditions. By modulating this pathway, derivatives of the compound could provide a therapeutic strategy for autoimmune disorders .

Mitochondrial Dysfunction Studies

Some derivatives of this compound have been shown to specifically disturb mitochondrial membrane potential and increase reactive oxygen species levels in a dose-dependent manner . This property can be utilized to study mitochondrial dysfunction, which is a feature of various metabolic and degenerative diseases, as well as cancer and aging.

Synthesis of Novel Organic Compounds

The structural features of this compound make it a valuable precursor in the synthesis of novel organic compounds. Its reactive sites allow for various chemical modifications, enabling the creation of a diverse range of derivatives with potential pharmacological activities .

Antibacterial and Antifungal Applications

The structural analogs of this compound have demonstrated significant antibacterial and antifungal activities . These properties can be harnessed to develop new classes of antibiotics and antifungals, addressing the growing concern of antibiotic resistance.

Protistocidal Activity

Derivatives containing the 3-amino-2-hydroxypropyl group have shown high protistocidal activity , which is valuable in the treatment of diseases caused by protists . This could lead to the development of new treatments for infections like malaria and amoebiasis.

Akt Kinase Inhibition for Cancer Therapy

Some derivatives have been identified as potent inhibitors of Akt kinases, which play a key role in cancer cell survival and proliferation . These inhibitors could be developed into effective cancer therapeutics, particularly for tumors that are dependent on Akt signaling for growth.

Anti-fibrotic Activity

Certain derivatives have been encouraged to further investigate for their anti-fibrotic activity . This is particularly relevant for diseases such as fibrosis, where pathological scarring leads to organ dysfunction.

Pyrazole Derivative Synthesis

The compound’s derivatives have been used to synthesize pyrazole derivatives , which have various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-hydroxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-6-2-5-12-8-4-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXKTWFHYVYTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)NC2=S)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

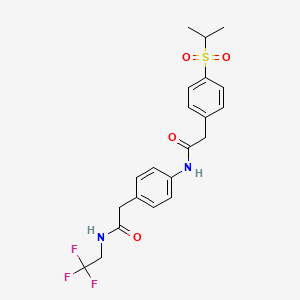

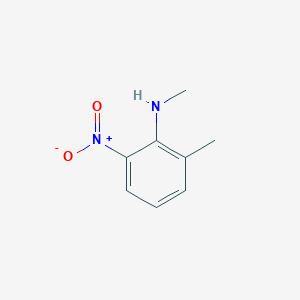

![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)

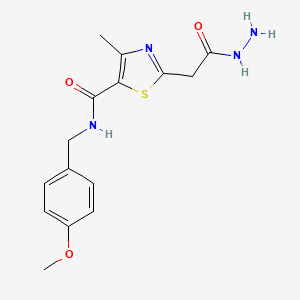

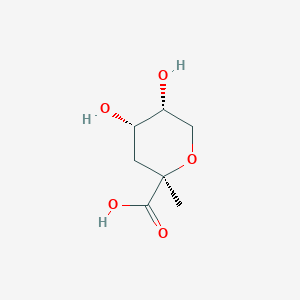

![3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449174.png)

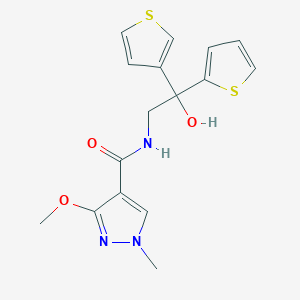

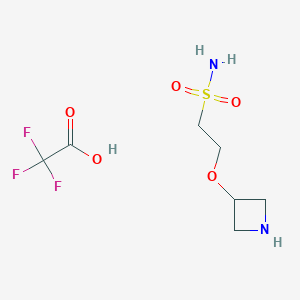

![N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B2449175.png)

![methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2449176.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid](/img/structure/B2449180.png)